Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate
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Overview
Description
Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate, also known as 2-Propenoic acid, 2-methyl-, hexahydro-5-oxo-2,6-methanofuro[3,2-b]furan-3-yl ester, is a chemical compound with the molecular formula C11H12O5 and a molecular weight of 224.21 g/mol . This compound is characterized by its unique bicyclic structure, which includes a furan ring fused with a methanofuran ring.
Preparation Methods
The synthesis of Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate involves several steps. One common method includes the reaction of 2-methylpropenoic acid with hexahydro-5-oxo-2,6-methanofuro[3,2-b]furan-3-yl ester under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: Used in the production of polymers and resins due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The bicyclic structure may also interact with specific enzymes or receptors, influencing biological pathways .
Comparison with Similar Compounds
Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate can be compared with similar compounds such as:
2-Propenoic acid, 2-methyl-, hexahydro-5-oxo-2,6-methanofuro[3,2-b]furan-3-yl ester: Similar structure but different functional groups.
Hexahydro-2,6-methanofuro[3,2-b]furan-3-yl methacrylate: Similar bicyclic structure but different ester group.
The uniqueness of this compound lies in its specific ester group and the reactivity associated with it, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
827607-39-6 |
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Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4,8-dioxatricyclo[4.2.1.03,7]nonan-2-yl prop-2-enoate |
InChI |
InChI=1S/C10H12O4/c1-2-7(11)14-9-6-3-5-4-12-10(9)8(5)13-6/h2,5-6,8-10H,1,3-4H2 |
InChI Key |
DCAJCYYLQJNZBU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC1C2CC3COC1C3O2 |
Origin of Product |
United States |
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